molecular formula C13H12ClNO3S B10975711 N-(2-chlorophenyl)-3-methoxybenzenesulfonamide

N-(2-chlorophenyl)-3-methoxybenzenesulfonamide

Cat. No.: B10975711
M. Wt: 297.76 g/mol
InChI Key: HKKWJVADTWYKJJ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-methoxybenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-3-methoxybenzenesulfonamide typically involves the reaction of 2-chloroaniline with 3-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-chloroaniline+3-methoxybenzenesulfonyl chlorideThis compound\text{2-chloroaniline} + \text{3-methoxybenzenesulfonyl chloride} \rightarrow \text{this compound} 2-chloroaniline+3-methoxybenzenesulfonyl chloride→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: N-(2-chlorophenyl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

Chemistry: N-(2-chlorophenyl)-3-methoxybenzenesulfonamide is used as a building block in the synthesis of more complex organic molecules

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Sulfonamides are known for their antibacterial and antifungal activities, and this compound may exhibit similar properties. It is also studied for its potential use as an enzyme inhibitor or receptor modulator.

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it a valuable compound for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds:

  • N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
  • 3,5-dichloro-N-(2-chlorophenyl)benzamide
  • 2-chloro-N-(2-chlorophenyl)nicotinamide

Comparison: N-(2-chlorophenyl)-3-methoxybenzenesulfonamide is unique due to its specific combination of a 2-chlorophenyl group and a 3-methoxybenzenesulfonyl moiety. This structure imparts distinct chemical and biological properties compared to other similar compounds. For example, while N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine has a different core structure, it shares the 2-chlorophenyl group, which may contribute to similar biological activities .

Properties

Molecular Formula

C13H12ClNO3S

Molecular Weight

297.76 g/mol

IUPAC Name

N-(2-chlorophenyl)-3-methoxybenzenesulfonamide

InChI

InChI=1S/C13H12ClNO3S/c1-18-10-5-4-6-11(9-10)19(16,17)15-13-8-3-2-7-12(13)14/h2-9,15H,1H3

InChI Key

HKKWJVADTWYKJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

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